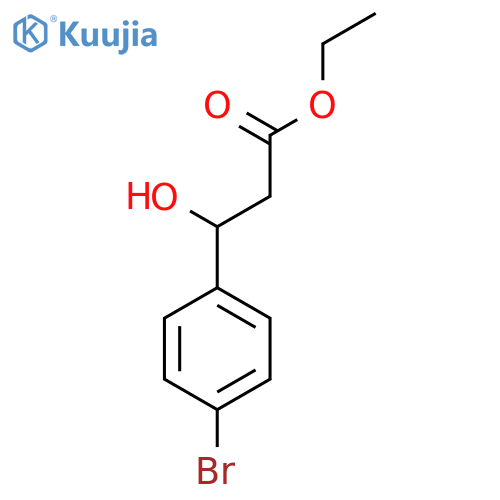

Cas no 70200-16-7 (Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate)

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

- AMCGFHIZMJGGHD-UHFFFAOYSA-N

- NE48614

- ethyl 3-(4-bromophenyl)-3-hydroxypropionate

- Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

-

- インチ: 1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3

- InChIKey: AMCGFHIZMJGGHD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(CC(=O)OCC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 200

- トポロジー分子極性表面積: 46.5

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112174-5.0g |

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 5g |

$2110.0 | 2023-06-09 | |

| TRC | E904308-10mg |

Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-112174-0.05g |

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 0.05g |

$168.0 | 2023-10-27 | |

| Enamine | EN300-112174-1.0g |

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 1g |

$728.0 | 2023-06-09 | |

| TRC | E904308-100mg |

Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 100mg |

$ 275.00 | 2022-06-05 | ||

| Enamine | EN300-112174-0.5g |

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 0.5g |

$569.0 | 2023-10-27 | |

| 1PlusChem | 1P01A1L8-50mg |

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 50mg |

$222.00 | 2025-03-18 | |

| Aaron | AR01A1TK-10g |

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 10g |

$644.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1796335-1g |

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | ≥95% | 1g |

¥10136.00 | 2024-05-03 | |

| Enamine | EN300-112174-10g |

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate |

70200-16-7 | 95% | 10g |

$3131.0 | 2023-10-27 |

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoateに関する追加情報

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate(CAS No. 70200-16-7)の専門的な特性と応用

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate(CAS 70200-16-7)は、有機合成化学において重要なエステル化合物です。特に医薬品中間体や機能性材料の合成に広く利用されており、その特異な構造(ブロモ置換基とヒドロキシル基を有する)が反応性の多様性を生み出します。近年では創薬研究やバイオマテリアル開発の分野で注目を集めており、AI-driven drug discovery(AI創薬)の文脈でも関連化合物として言及されるケースが増加しています。

この化合物の物理化学的性質は、分子量273.14 g/mol、沸点や溶解性データが有機溶媒との親和性を示唆します。4-ブロモフェニル基の存在により、パラ置換芳香族としての特性(紫外吸収や求電子反応性)が顕著で、NMR分析では芳香族プロトンの特徴的なシグナルが確認できます。また、ヒドロキシル基の存在は水素結合形成能や誘導体化反応(アシル化やエーテル化)の起点として機能します。

応用分野では、抗炎症剤や神経科学関連化合物の合成前駆体としての利用例が文献で報告されています。例えば、β-ヒドロキシエステル骨格はスタチン系薬物の構造ユニットと類似性があり、メタボロミクス研究における代謝産物シミュレーションにも応用可能です。サステナブル化学の観点からは、グリーン溶媒を用いた合成プロトコルの最適化が近年の研究トレンドとして挙げられます。

分析技術の発展に伴い、LC-MS/MSや超高速分離クロマトグラフィーを用いた微量検出法が確立され、生体内動態解析への応用も検討されています。QSAR(定量的構造活性相関)モデリングでは、ロジスティック回帰分析による活性予測が試みられており、AI構造最適化アルゴリズムとの組み合わせ事例も見られます。

市場動向としては、CRO(受託研究機関)や医薬品原薬メーカーからの需要が堅調で、グローバルサプライチェーンの多様化に伴い地域別の品質規格(USP/EP)適合品の需要差が顕在化しています。バイオシミラー開発の加速に伴い、高純度中間体としての仕様条件も年々厳格化される傾向にあります。

安全性に関する最新の知見では、OECDテストガイドラインに基づく生態毒性評価データが蓄積されつつあり、GLP準拠の急性毒性試験結果からは適切な取り扱い条件下でのリスクが管理可能と判断されています。労働安全基準に則った局所排気装置の使用や不活性ガス置換技術の導入が、工業スケール生産時のベストプラクティスとして推奨されています。

学術的な展開として、フロー化学プロセスへの適応や光触媒反応との組み合わせに関する基礎研究が活発化しています。DFT計算(密度汎関数理論)による分子軌道解析からは、電子求引性と立体障害のバランスが反応選択性に及ぼす影響が明らかになりつつあります。自動合成プラットフォームとの親和性も高く、デジタルツイン技術を活用したプロセス開発のモデル化合物としての活用事例も報告されています。

保管・安定性に関しては、加速試験(40℃/75%RH)データから、遮光容器での保存が加水分解抑制に有効と判明しています。DSC(示差走査熱量測定)による熱分析では明確な融点が確認でき、多形現象のない単一結晶形が確認されています。長期保存を考慮した場合、窒素封入下での低温保管が推奨されるというのが専門家のコンセンサスです。

今後の展望としては、mRNA医薬品の添加剤候補や核酸デリバリーシステムの構成要素としての可能性が研究されています。構造活性最適化を通じたバイオアベイラビリティ向上や、プロドラッグデザインへの応用も期待される分野です。ブロモ基を活用したクロスカップリング反応の進展に伴い、複雑分子構築のためのキー中間体としての重要性がさらに高まると予測されます。

70200-16-7 (Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)